molecular formula C16H18N6O4 B4373417 N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4373417
M. Wt: 358.35 g/mol
InChI Key: LSKIWJLZUBEBRL-UHFFFAOYSA-N
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Description

N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a complex organic compound featuring isoxazole and pyrazole moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Pyrazole is another five-membered ring containing two nitrogen atoms. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, often catalyzed by metals like Cu(I) or Ru(II). metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid support, microwave-assisted, and ultrasonication methods can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyrazole derivatives, such as:

Uniqueness

What sets N,N’-bis(3,5-dimethyl-4-isoxazolyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide apart is its unique combination of isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

3-N,4-N-bis(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-7-12(9(3)25-20-7)18-15(23)11-6-17-22(5)14(11)16(24)19-13-8(2)21-26-10(13)4/h6H,1-5H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKIWJLZUBEBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 2
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N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 3
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N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~,N~5~-BIS(3,5-DIMETHYL-4-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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